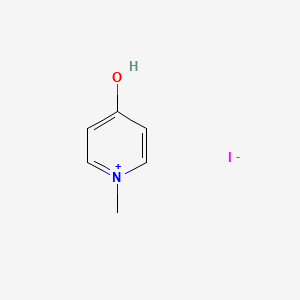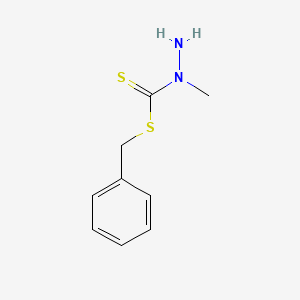
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester is an organic compound with a complex structure that includes hydrazine, carbodithioic acid, and phenylmethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent esterification. One common method includes the following steps:
Reaction with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide to form dithiocarbazate intermediates.
Esterification: The intermediate is then esterified using phenylmethyl halides under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted hydrazines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that are critical for cellular functions.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
- Hydrazinecarbodithioic acid, 1-methyl-, ethyl ester
- Hydrazinecarbodithioic acid, 1-methyl-, butyl ester
Uniqueness
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester stands out due to its phenylmethyl ester group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25554-81-8 |
|---|---|
Molecular Formula |
C9H12N2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
benzyl N-amino-N-methylcarbamodithioate |
InChI |
InChI=1S/C9H12N2S2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 |
InChI Key |
LVWZTAJAEIEHNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=S)SCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


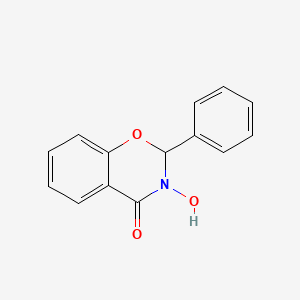
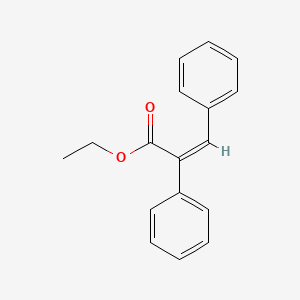

![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
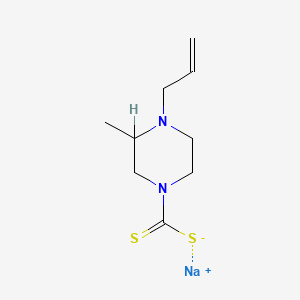
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

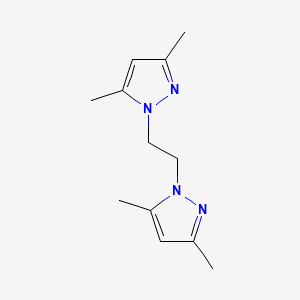
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
